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Introduction
Carbonyl iron powder (CIP) is a high-purity, fine-spherical form of iron produced by the thermal

decomposition of iron pentacarbonyl.[1] Its high surface area and reactivity make it an

attractive and cost-effective catalyst in various chemical transformations.[1] In the context of

green and sustainable chemistry, the use of earth-abundant iron as a catalyst is a highly

desirable alternative to precious metals like palladium, platinum, and ruthenium. This document

provides detailed application notes and protocols for the use of carbonyl iron as a catalyst in

hydrogenation reactions, with a primary focus on the highly efficient and selective reduction of

nitroarenes. Additionally, it explores related applications where carbonyl iron serves as a

precursor to catalytically active species for the hydrogenation of other functional groups.

Primary Application: Highly Chemoselective
Hydrogenation of Nitroarenes
One of the most well-developed and highly efficient applications of carbonyl iron powder is the

chemoselective reduction of aromatic and heteroaromatic nitro compounds to their

corresponding anilines. This transformation is a cornerstone of industrial synthesis, particularly

in the production of pharmaceuticals, dyes, and agrochemicals. The protocol developed by

Lipshutz and coworkers demonstrates a mild, safe, and environmentally responsible method

using CIP in an aqueous micellar medium.[2]
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This system exhibits remarkable functional group tolerance, leaving sensitive moieties such as

halides, esters, nitriles, ketones, and aldehydes untouched. The use of an aqueous medium

and the recyclability of both the catalyst and the surfactant further enhance the green

credentials of this methodology.[2]

Experimental Protocol: General Procedure for
Nitroarene Reduction
This protocol is adapted from Lee, N. R. et al., Org. Lett., 2017.[2]

Materials:

Carbonyl Iron Powder (CIP), commercial grade

Ammonium chloride (NH₄Cl)

TPGS-750-M (surfactant) or other suitable surfactant for forming aqueous nanomicelles

Nitroarene substrate

Deionized water

Ethyl acetate (for extraction)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the nitroarene

substrate (1.0 mmol, 1.0 equiv).

Medium Preparation: Prepare a 2 weight % solution of TPGS-750-M in deionized water. Add

5.0 mL of this solution to the reaction vial.
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Addition of Reagents: To the stirring mixture, add ammonium chloride (1.5 mmol, 1.5 equiv)

followed by carbonyl iron powder (5.0 mmol, 5.0 equiv).

Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. Monitor

the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 6 hours.

Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

Filtration: Pass the mixture through a pad of Celite® to remove the iron particles. Wash the

Celite® pad with additional ethyl acetate (2 x 10 mL).

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer

sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline

product.

Purification: If necessary, purify the product by column chromatography on silica gel.

Data Presentation: Substrate Scope and Yields for
Nitroarene Reduction
The following table summarizes the performance of the CIP-catalyzed nitroarene reduction for

a variety of substrates, demonstrating its broad applicability and high efficiency.
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Entry Substrate Product Time (h) Yield (%)

1

4-

Nitroacetopheno

ne

4-

Aminoacetophen

one

1 98

2
Methyl 4-

nitrobenzoate

Methyl 4-

aminobenzoate
1 99

3
4-

Nitrobenzonitrile

4-

Aminobenzonitril

e

1.5 96

4
1-Chloro-4-

nitrobenzene
4-Chloroaniline 2 97

5
1-Bromo-4-

nitrobenzene
4-Bromoaniline 2 98

6
1-Iodo-4-

nitrobenzene
4-Iodoaniline 2.5 95

7 3-Nitropyridine 3-Aminopyridine 3 94

8

2-

Nitrobenzaldehy

de

2-

Aminobenzaldeh

yde

1 91

9

4-

Nitrophenylacetyl

ene

4-

Aminophenylacet

ylene

4 85

Data compiled from Org. Lett. 2017, 19, 6518-6521.[2]

Workflow and Logic Diagram
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Caption: Workflow for the CIP-catalyzed reduction of nitroarenes in an aqueous micellar

medium.

Emerging Applications: Hydrogenation of Carbonyls
& Other Unsaturated Groups
While the direct use of commercially available carbonyl iron powder is exceptionally effective

for nitro group reductions, its application for the hydrogenation of other functional groups, such

as aldehydes, ketones, and esters, is less direct. In these cases, carbonyl iron (often in the

form of its precursor, iron pentacarbonyl, Fe(CO)₅) typically serves as a precursor to generate

more complex or highly active catalytic species in situ. These include well-defined molecular

iron complexes or iron nanoparticles.

Hydrogenation of Aldehydes and Ketones
The hydrogenation of carbonyl compounds to alcohols is a fundamental transformation. Iron-

based catalysts, particularly those derived from iron carbonyls, have emerged as promising,

low-cost alternatives to noble metal catalysts. The active catalysts are often sophisticated iron-

hydride complexes, sometimes featuring pincer-type ligands, which can be formed from simpler

iron sources under specific conditions.

This protocol is a representative example of a transfer hydrogenation, where isopropanol

serves as the hydrogen source, catalyzed by an iron complex that can be conceptually derived

from carbonyl iron precursors.

Materials:

Iron(II) chloride (FeCl₂) or a suitable iron precursor

Ligand (e.g., a tetradentate PNNP-type ligand)

Ketone substrate

Isopropanol (reagent and solvent)

Base (e.g., potassium tert-butoxide, KOtBu)
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Inert atmosphere (Nitrogen or Argon)

Procedure:

Catalyst Pre-formation (In Situ): In a glovebox or under an inert atmosphere, add the iron

precursor (e.g., FeCl₂, 0.01 mmol, 1 mol%) and the ligand (0.01 mmol, 1 mol%) to an oven-

dried Schlenk tube.

Reaction Setup: Add isopropanol (5 mL) and the ketone substrate (1.0 mmol, 100 equiv).

Initiation: Add the base (e.g., KOtBu, 0.1 mmol, 10 mol%) to the mixture.

Reaction: Seal the tube and heat the reaction mixture with stirring (e.g., at 80-90 °C). Monitor

the reaction by GC or TLC.

Workup: After cooling to room temperature, quench the reaction with a small amount of

water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Isolation: Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate

under reduced pressure.

Purification: Purify the resulting alcohol by column chromatography.

Entry Substrate Product Time (h)
Conversion
(%)

1 Acetophenone 1-Phenylethanol 2 >99

2

4'-

Chloroacetophen

one

1-(4-

Chlorophenyl)eth

anol

2 >99

3

4'-

Methoxyacetoph

enone

1-(4-

Methoxyphenyl)e

thanol

4 98

4 Benzophenone
Diphenylmethan

ol
3 >99

5 Cyclohexanone Cyclohexanol 1 >99
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Note: Data is representative of typical iron-pincer catalyzed hydrogenations and serves as an

illustration of capability.[3]

Hydrogenation of Esters to Alcohols
The reduction of esters to alcohols is a more challenging transformation that often requires

harsher conditions or more active catalysts. Homogeneous iron complexes, which can be

synthesized from precursors like iron carbonyls, have been developed to catalyze this reaction

under relatively mild conditions.

The use of carbonyl iron in these advanced applications follows a logical progression from a

simple iron source to a sophisticated catalytic system.

Carbonyl Iron (Fe(0)) / 
Iron Carbonyls (e.g., Fe(CO)5)

Addition of Ligands
(e.g., Pincer, Phosphines)

In Situ Reduction / 
Activation (e.g., with base, H2)

Well-Defined Molecular
Iron Catalyst

(e.g., Fe-H Pincer Complex)

In Situ Formation of
Iron Nanoparticles (FeNPs)

Hydrogenation of
Aldehydes, Ketones, Esters

Click to download full resolution via product page

Caption: Carbonyl iron as a precursor for advanced hydrogenation catalysts.

Conclusion
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Carbonyl iron powder is a highly effective, economical, and environmentally friendly catalyst for

the chemoselective hydrogenation of nitroarenes, with robust protocols available for a wide

range of substrates. For the hydrogenation of more challenging functional groups like ketones

and esters, while direct catalysis by CIP is not common, carbonyl iron and its derivatives serve

as invaluable precursors for the synthesis of highly active homogeneous and nanoparticle-

based iron catalysts. The continued development of iron-based catalytic systems is a key area

of research, promising more sustainable processes for the chemical and pharmaceutical

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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